

Application Notes: Reversible Permeabilization of Mammalian Cells Using **Streptolysin O**

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Compound of Interest

Compound Name: Streptolysin O

Cat. No.: B1611045

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Introduction

Streptolysin O (SLO) is a pore-forming toxin produced by most strains of group A, C, and G Streptococci.[1] In cell biology research, SLO is a powerful tool used to transiently and reversibly permeabilize the plasma membrane of eukaryotic cells.[2][3] The toxin binds to cholesterol in the cell membrane, where it oligomerizes to form large pores.[4][5][6] This process allows for the controlled introduction of otherwise membrane-impermeable molecules, such as fluorescent probes, antibodies, or therapeutic proteins, into the cytoplasm.[3][7][8] The pores, which can be up to 30 nm in diameter, are large enough to allow passage of macromolecules up to approximately 100-150 kDa.[2][3][9] A key advantage of this technique is that the permeabilization is reversible; cells can repair the SLO-induced pores through a native, calcium-dependent membrane resealing process, allowing for the study of introduced molecules in viable, functioning cells.[10][11][12]

Mechanism of Action and Cellular Repair

The process begins with SLO monomers binding to cholesterol on the plasma membrane.[4][6] Following binding, the monomers oligomerize, inserting into the membrane to form large β -barrel pores.[13] This initial permeabilization step is typically performed in a calcium-free buffer to prevent premature resealing.[2][14]

Cellular repair of these pores is an active, physiological process. The influx of extracellular calcium through the SLO pores acts as a trigger for a rapid membrane repair mechanism.[10][11][15] This process involves the exocytosis of lysosomes and an endocytic pathway that

removes the SLO-containing pores from the plasma membrane, effectively resealing the cell. [10][11][16] Resealed cells can remain viable for days, retaining their ability to proliferate and perform essential cellular functions like endocytosis.[2][3]

Key Experimental Considerations

Successful reversible permeabilization with SLO requires careful optimization of several parameters:

- **SLO Concentration:** The optimal SLO concentration is highly dependent on the cell type, cell density, and the specific batch of SLO.[2][7] It is critical to perform a titration experiment to determine the lowest concentration that achieves a high permeabilization efficiency (typically >60-80%) while maintaining high cell viability (ideally >85%).[2][17]
- **Cell Type and Density:** Different cell lines exhibit varying sensitivity to SLO, likely due to differences in membrane cholesterol content.[7] Weakly adherent cells may detach during the wash steps, and higher cell confluency generally requires higher SLO concentrations.[7]
- **Temperature and Incubation Time:** SLO binding is often performed at a low temperature (on ice) to allow the toxin to bind to the membrane without forming pores, followed by a brief incubation at 37°C to induce pore formation.[6][9][18] Incubation times for both permeabilization and resealing must be optimized.[9][17]
- **Buffer Composition:** Permeabilization is conducted in a calcium-free buffer to allow pore formation, while resealing is initiated by adding a calcium-containing buffer.[2][14]

Summary of Quantitative Data

The following tables summarize typical experimental parameters and outcomes for reversible permeabilization using SLO, compiled from various studies.

Table 1: SLO Concentration and Permeabilization Efficiency

Cell Type	SLO Concentration Range	Incubation Time (Permeabilization)	Permeabilization Efficiency	Reference(s)
HeLa Cells	0.1 - 0.4 µg/mL	5 - 10 minutes	~70% - 90%	[9] [18]
THP-1 Cells	20 - 100 ng/mL	10 minutes	80% - 95%	[2] [14]
Primary Mouse T	Titration required	15 - 30 minutes	> 85%	[17]
Various	Titration required	10 - 15 minutes	60% - 80%	[2]

Table 2: Post-Resealing Cell Viability and Recovery

Cell Type	SLO Concentration	Recovery Time	Cell Viability	Notes	Reference(s)
Various	Optimal (low dose)	2 - 4 hours	> 85% - 90%	Viability assessed by dye exclusion (e.g., Trypan Blue, PI).	[7] [17]
Primary Mouse T	Optimal	4 hours	> 85%	Majority of permeabilized cells reseal completely.	[17]
CHO Cells	up to ~65 U/mL	Not specified	> 90%	Viability assessed by MTT assay.	[19]
THP-1 Cells	20 ng/mL	2 hours	~63% resealed	Assessed by propidium iodide exclusion.	[14]

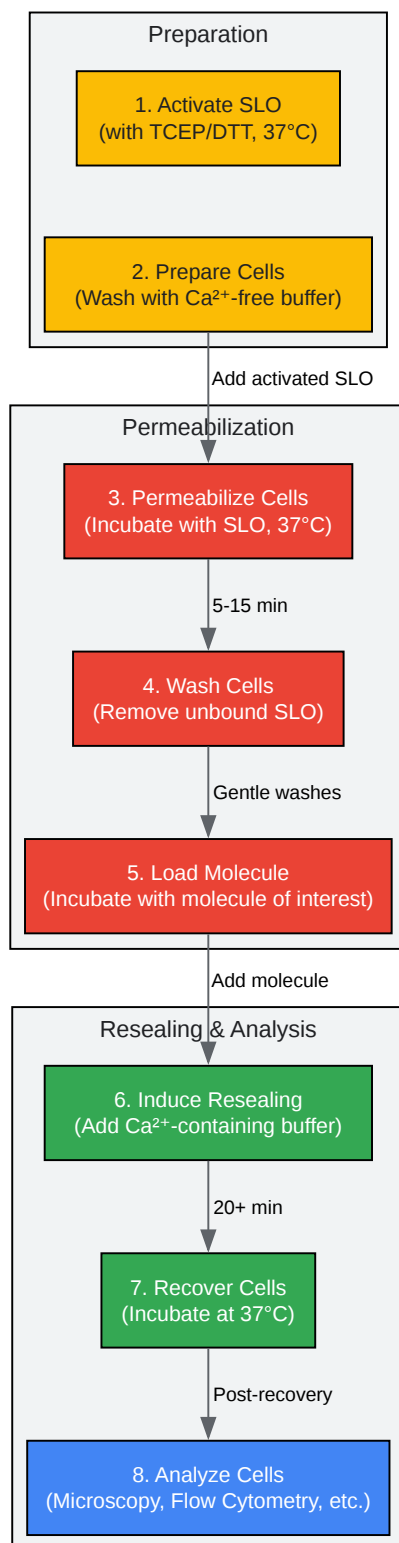
Protocols for Reversible Permeabilization with SLO

I. Critical Reagents and Buffers

- **Streptolysin O (SLO):** Purchase from a commercial source (e.g., Sigma-Aldrich S5265). Reconstitute as per the manufacturer's instructions, aliquot, and store at -80°C .[\[1\]](#)[\[7\]](#)
- **Reducing Agent:** 0.5 M TCEP (Tris(2-carboxyethyl)phosphine) or 10 mM DTT (Dithiothreitol).[\[7\]](#)[\[18\]](#)
- **Permeabilization Buffer (Ca^{2+} -free):** Hanks' Balanced Salt Solution (HBSS) without $\text{Ca}^{2+}/\text{Mg}^{2+}$, or Dulbecco's Phosphate-Buffered Saline (DPBS) without $\text{Ca}^{2+}/\text{Mg}^{2+}$.[\[2\]](#)[\[7\]](#)
- **Resealing/Recovery Buffer:** Complete cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and containing standard physiological Ca^{2+} concentrations ($\sim 1\text{-}2\text{ mM}$).[\[7\]](#)[\[14\]](#)
- **Wash Buffer:** DPBS with 1 mM MgCl_2 or a similar physiological buffer.[\[7\]](#)
- **Permeabilization Indicator:** Propidium Iodide (PI) or DAPI for assessing permeabilization.
- **Molecule for Delivery:** The desired protein, antibody, or probe dissolved in permeabilization buffer.

II. Experimental Workflow Diagram

Experimental Workflow for Reversible Permeabilization

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Caption: Workflow for SLO-mediated reversible permeabilization.

III. Protocol 1: Titration of SLO Concentration

This protocol must be performed for each new cell line or new batch of SLO to find the optimal concentration.

- **Cell Preparation:** Plate adherent cells in an 8-well chamber slide or a 96-well plate to reach ~75% confluency on the day of the experiment.^[7] For suspension cells, prepare an equivalent number of cells.
- **SLO Activation:** Thaw an aliquot of SLO and a reducing agent (e.g., TCEP). Add the reducing agent to the SLO stock (e.g., 0.2 μ L of 0.5 M TCEP to 10 μ L of SLO stock) and incubate for 20 minutes at 37°C.^[7]
- **Prepare Dilutions:** Create a serial dilution of the activated SLO in permeabilization buffer. A typical starting range for titration is 0, 25, 50, 75, 100, 150, and 200 U/mL.^[7]
- **Permeabilization:**
 - Wash the cells three times with warm (37°C) Ca²⁺-free DPBS.^[7]
 - Add 100 μ L of each SLO dilution to the respective wells.
 - Incubate at 37°C in a 5% CO₂ incubator for 10-15 minutes.^{[2][14]}
- **Assess Permeabilization:**
 - Add a membrane-impermeant dye like Propidium Iodide (PI) to the wells.
 - Observe immediately using a fluorescence microscope or analyze by flow cytometry.^[2]
- **Determine Optimal Concentration:** The ideal concentration is the lowest one that permeabilizes >50-80% of the cells while causing minimal morphological changes or cell death (<10%).^{[2][7]}

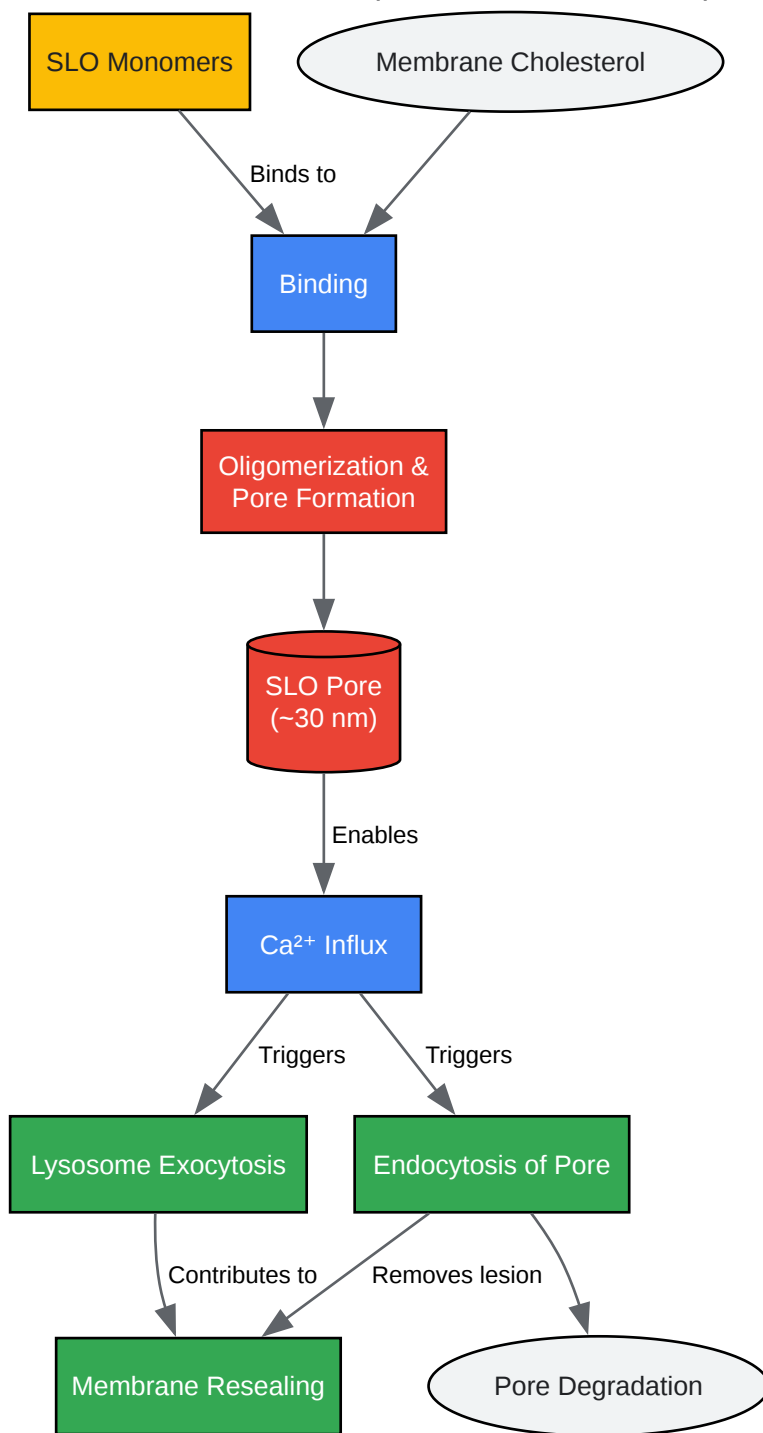
IV. Protocol 2: Reversible Permeabilization and Molecule Delivery

- **Preparation:**

- Prepare cells as in the titration protocol. Grow adherent cells to ~75% confluency.[\[7\]](#)
- Activate SLO with a reducing agent as described above.[\[7\]](#)
- Dilute the activated SLO to the pre-determined optimal concentration in Ca^{2+} -free permeabilization buffer.
- Prepare your molecule of interest (e.g., a fluorescently labeled antibody) in a separate aliquot of permeabilization buffer.
- Permeabilization:
 - Completely remove the culture medium and wash the cells three times with warm (37°C) Ca^{2+} -free DPBS.[\[7\]](#)
 - Add the diluted SLO solution to the cells, ensuring the cell monolayer is fully covered.
 - Incubate for 5-10 minutes at 37°C in a 5% CO_2 incubator.[\[7\]](#)
- Molecule Loading:
 - Gently remove the SLO solution.
 - Wash the cells three times with a wash buffer (e.g., DPBS with 1 mM MgCl_2).[\[7\]](#)
 - Add the solution containing your molecule of interest to the permeabilized cells.
 - Incubate for 5 minutes on ice to allow for diffusion into the cytosol.[\[7\]](#)
- Resealing and Recovery:
 - Discard the molecule solution.
 - Wash the cells three times with a wash buffer to remove any unloaded molecules.[\[7\]](#)
 - Add warm (37°C) resealing/recovery buffer (e.g., complete culture medium containing Ca^{2+} and FBS).[\[7\]](#)[\[14\]](#)

- Incubate the cells for at least 20-30 minutes (or up to 4 hours for full recovery) in a 37°C, 5% CO₂ incubator to allow for membrane resealing.[\[7\]](#)[\[17\]](#)
- Downstream Analysis: After the recovery period, the cells are viable and ready for downstream applications, such as live-cell imaging, flow cytometry, or functional assays.

V. Signaling Pathway Diagram: SLO Pore Formation and Membrane Repair

SLO Action and Ca^{2+} -Dependent Membrane Repair[Click to download full resolution via product page](#)

Caption: SLO mechanism and the cellular membrane repair pathway.

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